

Application Notes and Protocols: Lentiviral-Mediated Overexpression of AHNAK

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Compound of Interest

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Introduction

AHNAK nucleoprotein is a giant scaffold protein of approximately 700 kDa that has been implicated in a diverse range of cellular processes, including cell structure and migration, calcium signaling, and tumor progression. Its role in cancer is complex and appears to be context-dependent, with reports suggesting both tumor-suppressive and oncogenic functions. Lentiviral-mediated overexpression of AHNAK is a powerful tool to elucidate its specific roles in various cancer models and to identify potential therapeutic targets. These application notes provide an overview of the effects of AHNAK overexpression and detailed protocols for its experimental investigation.

Data Presentation: Effects of AHNAK Overexpression

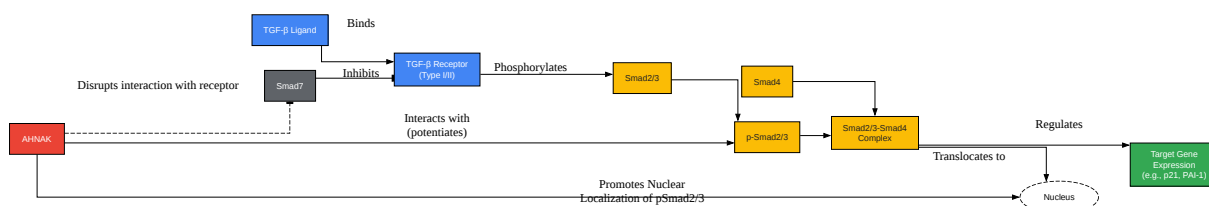
The following tables summarize the qualitative and quantitative effects of AHNAK overexpression on key cellular processes and signaling pathways as reported in various cancer cell lines.

Cellular Process	Cell Line	Effect of AHNAK Overexpression	Reference
Proliferation	Glioma (U87, U251)	Inhibition	[1]
Ovarian Cancer	Repressed cell growth	[2]	
Triple-Negative Breast Cancer	Inhibition		
Migration/Invasion	Glioma (U87, U251)	Attenuated invasion capacity	[1]
Ovarian Cancer	Dampened cell infiltration	[2]	
Gastric Cancer (HGC-27)	Inhibited migration and invasion	[3]	
Apoptosis	Glioma (U87, U251)	Induction	[1]
Drug Resistance	Doxorubicin-resistant Breast Cancer	Decreased cleaved caspase 7, induced S-phase arrest	[3]

Signaling Pathway	Cell Line	Effect of AHNAK Overexpression	Key Molecular Events	Reference
TGF- β	Breast Cancer	Potentialiation of TGF- β signaling	Interacts with Smad3, promotes its nuclear localization, and disrupts the inhibitory Smad7-TGF β receptor complex.	[4] [5]
Wnt/ β -catenin	Ovarian Cancer, Triple-Negative Breast Cancer	Inhibition of Wnt/ β -catenin signaling	Downregulates β -catenin, c-myc, and Wnt-1.	[3] [6]
p53	Various Cancers	Attenuation of the global p53 response	Interacts with 53BP1, restraining its oligomerization and phase separation, leading to suppression of p53 target gene networks.	[4] [6] [7] [8]

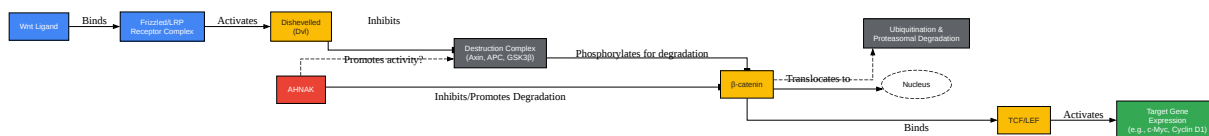
Mandatory Visualizations

Signaling Pathways



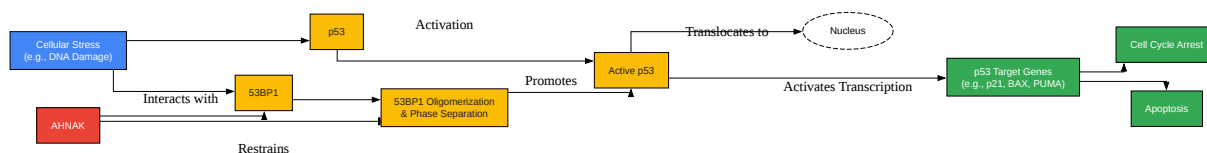
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Caption: AHNAK potentiates TGF-β signaling by interacting with Smad3.



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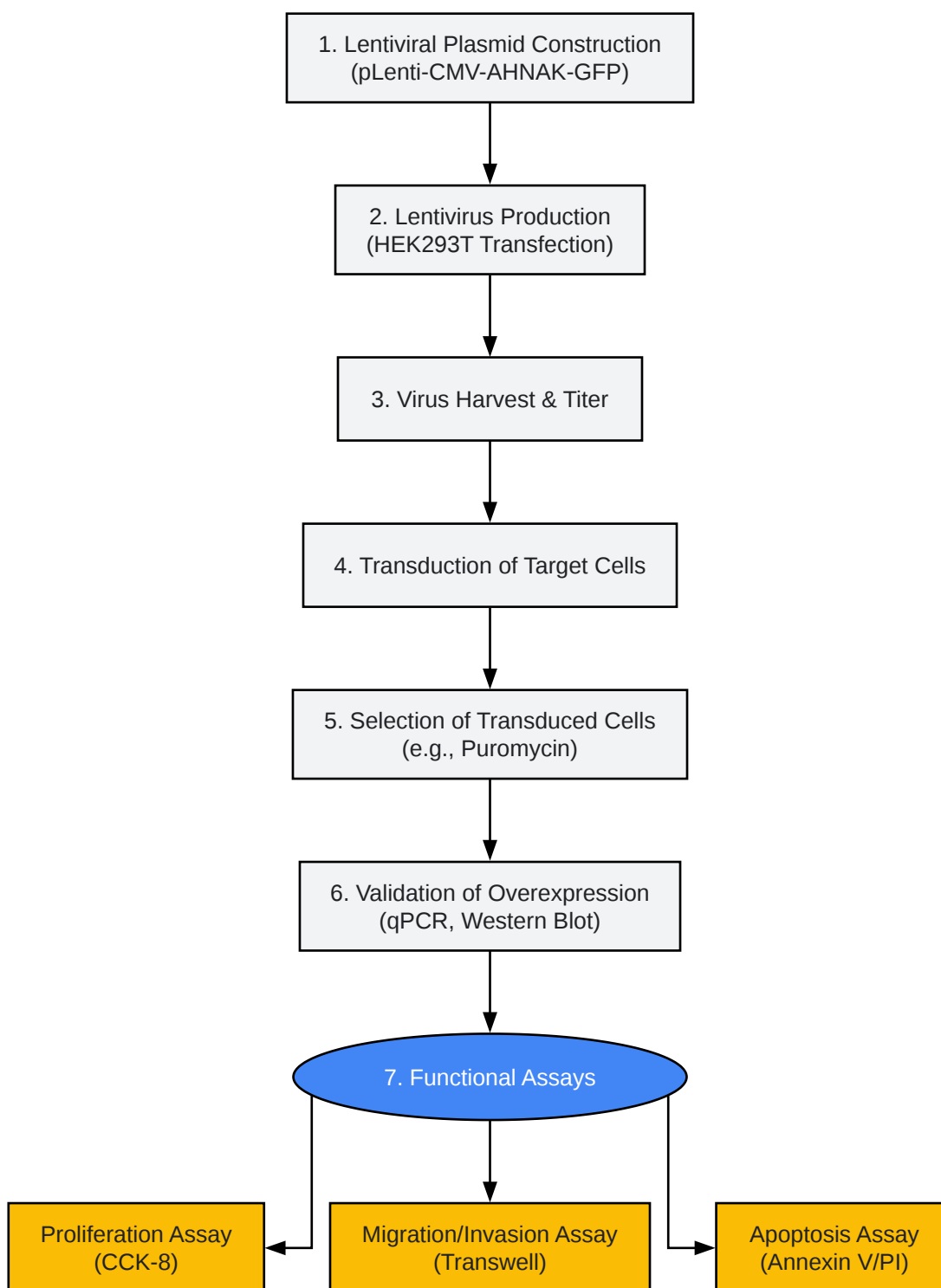
Caption: AHNAK inhibits Wnt/β-catenin signaling, leading to decreased β-catenin levels.



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Caption: AHNAK attenuates the p53 response by restraining 53BP1 oligomerization.

Experimental Workflow



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Caption: Experimental workflow for lentiviral-mediated overexpression of AHNAK.

Experimental Protocols

Protocol 1: Lentiviral-Mediated Overexpression of AHNAK

1.1. Lentiviral Vector Construction

- Obtain a third-generation lentiviral expression vector (e.g., pLenti-CMV-Puro-DEST).
- Clone the full-length human AHNAK cDNA into the expression vector. Due to the large size of AHNAK, consider using a vector with a strong promoter (e.g., CMV or EF1a) and ensure the integrity of the full-length insert by sequencing. A fusion tag (e.g., GFP or FLAG) can be added to facilitate detection of the overexpressed protein.

1.2. Lentivirus Production

- Seed HEK293T cells in 10 cm dishes and grow to 70-80% confluency.
- Co-transfect the HEK293T cells with the AHNAK expression plasmid and packaging plasmids (e.g., pMD2.G and psPAX2) using a suitable transfection reagent (e.g., Lipofectamine 3000 or FuGENE HD).
- After 6-8 hours, replace the transfection medium with fresh complete culture medium.
- Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
- Pool the supernatants, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
- (Optional but recommended) Concentrate the viral particles using ultracentrifugation or a commercially available concentration reagent.
- Titer the virus to determine the multiplicity of infection (MOI) for subsequent experiments.

1.3. Transduction of Target Cells

- Seed the target cancer cells in 6-well plates and grow to 50-60% confluency.
- Infect the cells with the AHNAK-lentivirus at an optimized MOI in the presence of polybrene (8 µg/mL).

- After 24 hours, replace the virus-containing medium with fresh complete culture medium.
- After 48 hours, begin selection of transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
- Maintain the selection for 7-10 days, replacing the medium with fresh selection medium every 2-3 days, until non-transduced control cells are completely eliminated.
- Expand the stable AHNAK-overexpressing cell line for subsequent experiments.

1.4. Validation of AHNAK Overexpression

- Quantitative Real-Time PCR (qPCR): Extract total RNA from the stable cell line and a control cell line (transduced with an empty vector). Synthesize cDNA and perform qPCR using primers specific for AHNAK and a housekeeping gene (e.g., GAPDH) to quantify the relative mRNA expression level.
- Western Blot: Lyse the cells and perform SDS-PAGE followed by Western blotting using an anti-AHNAK antibody to confirm the overexpression of the AHNAK protein. An antibody against the fusion tag (if used) can also be utilized.

Protocol 2: Cell Proliferation Assay (CCK-8)

- Seed 2×10^3 AHNAK-overexpressing cells and control cells per well in a 96-well plate in 100 μ L of complete medium.
- Incubate the plate at 37°C in a 5% CO₂ incubator.
- At desired time points (e.g., 0, 24, 48, 72, and 96 hours), add 10 μ L of Cell Counting Kit-8 (CCK-8) solution to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the cell proliferation rate relative to the 0-hour time point.

Protocol 3: Transwell Migration Assay

- Resuspend 5×10^4 AHNAK-overexpressing cells and control cells in 200 μ L of serum-free medium.
- Add the cell suspension to the upper chamber of a Transwell insert (8 μ m pore size).
- Add 600 μ L of complete medium containing 10% FBS to the lower chamber as a chemoattractant.
- Incubate for 24-48 hours at 37°C.
- Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
- Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 20 minutes.
- Stain the cells with 0.1% crystal violet for 15 minutes.
- Wash the inserts with PBS and allow them to air dry.
- Count the number of migrated cells in at least five random fields under a microscope.

Protocol 4: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

- Seed 1×10^6 AHNAK-overexpressing cells and control cells in 6-well plates and incubate for 48 hours.
- Harvest the cells by trypsinization and wash them twice with cold PBS.
- Resuspend the cells in 100 μ L of 1X Annexin V Binding Buffer.
- Add 5 μ L of FITC Annexin V and 5 μ L of Propidium Iodide (PI) to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Annexin V Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.

- Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

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